Technical Monograph: Ro 32-0432 Hydrochloride
Technical Monograph: Ro 32-0432 Hydrochloride
This guide serves as an advanced technical resource for the application of Ro 32-0432 hydrochloride , a selective Protein Kinase C (PKC) inhibitor. It is designed for researchers requiring precise mechanistic understanding and validated experimental protocols.
Functional Class: Selective, ATP-competitive Protein Kinase C (PKC) Inhibitor
Primary Targets: PKC
Executive Summary & Chemical Identity
Ro 32-0432 (Bisindolylmaleimide XI hydrochloride) represents a pivotal evolution in kinase pharmacology. Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 was engineered to discriminate between PKC isoforms, specifically targeting Ca
Its structural core—a bisindolylmaleimide macrocycle—allows it to compete with ATP at the catalytic domain. Crucially, it distinguishes itself from earlier analogues (like Ro 31-8220) by possessing oral bioavailability , making it a standard-bearer for in vivo studies of T-cell mediated autoimmunity.
| Chemical Property | Specification |
| CAS Number | 151342-35-7 |
| Molecular Formula | |
| Molecular Weight | 489.01 g/mol |
| Solubility | Soluble in DMSO (up to 25 mM); Water (poor) |
| Appearance | Orange to Red Solid (Light Sensitive) |
Mechanism of Action: Isoform Selectivity & Signal Transduction
Ro 32-0432 functions as a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket of the PKC catalytic domain, preventing the phosphotransfer required for downstream signal propagation.
2.1 The Selectivity Profile
The compound exhibits a clear rank-order potency, favoring cPKC isoforms. This selectivity is critical for researchers aiming to isolate the effects of PKC
Table 1: Inhibitory Potency (IC
| Target Isoform | Classification | IC | Selectivity Ratio (vs. PKC |
| PKC | Conventional (cPKC) | 9 nM | 1.0x (Reference) |
| PKC | Conventional (cPKC) | 28 nM | ~3.1x |
| PKC | Conventional (cPKC) | 31 nM | ~3.4x |
| PKC | Conventional (cPKC) | 37 nM | ~4.1x |
| PKC | Novel (nPKC) | 108 nM | ~12.0x |
2.2 Pathway Blockade: T-Cell Activation
The primary utility of Ro 32-0432 is the blockade of T-cell activation.[1][2][3] Upon T-cell Receptor (TCR) stimulation, Phospholipase C-
Figure 1: Signal Transduction Blockade. Ro 32-0432 inhibits the PKC node, preventing downstream NF-AT translocation and IL-2 synthesis.
Experimental Application Guide
This section details self-validating protocols for using Ro 32-0432 in cellular assays.
3.1 Reconstitution & Storage
-
Solvent: Reconstitute in high-grade DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 10 mM stock solution (4.89 mg/mL).
-
Stability: Aliquot immediately into light-protective amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).
-
Precipitation Warning: Do not dissolve directly in aqueous buffers. Dilute the DMSO stock into the culture medium immediately prior to use.
3.2 Validated In Vitro Protocol: T-Cell Inhibition
Objective: Determine the IC
-
Preparation: Cultivate Jurkat cells in RPMI-1640 + 10% FBS.
-
Seeding: Plate cells at
cells/mL in 96-well plates. -
Inhibitor Treatment (Critical Step):
-
Add Ro 32-0432 prior to stimulation to compete with ATP effectively.
-
Pre-incubation time: 45–60 minutes at 37°C.
-
Dosing: Serial dilutions from 10 nM to 10
M. (Note: Cellular IC is often higher than cell-free IC due to high intracellular ATP concentrations. Expect effective ranges between 100 nM – 1 M).[4]
-
-
Stimulation: Induce pathway activation using PMA (10 ng/mL) + Ionomycin (0.5
M) OR Anti-CD3/CD28 antibodies. -
Readout: Harvest supernatants after 24 hours for IL-2 ELISA.
Figure 2: Experimental Workflow. The 60-minute pre-incubation (Step 3) is essential for the inhibitor to equilibrate within the cell and bind the kinase pocket before ATP demand spikes during stimulation.
Therapeutic Implications & In Vivo Utility
Ro 32-0432 is distinguished by its oral activity , a rarity among early bisindolylmaleimides.
-
Autoimmunity: In Adjuvant-Induced Arthritis (AIA) rat models, Ro 32-0432 (administered orally) significantly reduced paw swelling and secondary inflammation, validating the blockade of T-cell driven responses in vivo [1].[1]
-
Cardiology: Recent studies have utilized Ro 32-0432 to implicate PKC
in the regulation of Nox5 (NADPH Oxidase 5), linking PKC activity to superoxide production in cardiovascular disease models [2].[5] -
Limitations: While selective for cPKC, at high concentrations (>5
M), specificity erodes, and inhibition of PKC or other kinases (e.g., GSK-3 ) may occur. Always include a vehicle control (DMSO) and, if possible, a negative control structurally similar but inactive (e.g., Bisindolylmaleimide V).
References
-
Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[1][2][3][6][7][8] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[2][3][8][9]
-
Jorkasky, D. K., et al. (2005). "Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms.
specificity in Nox5 regulation). -
Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294, 335-337.[2][7][8]
Sources
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ovid.com [ovid.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 6. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 7. rndsystems.com [rndsystems.com]
- 8. protein kinase C gamma | Alpha subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medkoo.com [medkoo.com]
